Phenytoin

Vue d'ensemble

Description

Phenytoin is an anticonvulsant drug used to control seizures . It is also used to prevent and treat seizures that occur during brain surgery . It works by slowing down impulses in the brain that cause seizures .

Synthesis Analysis

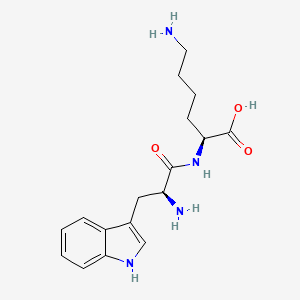

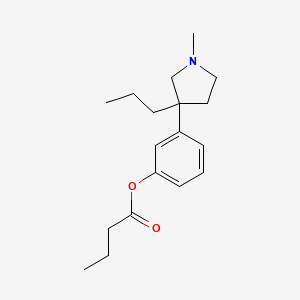

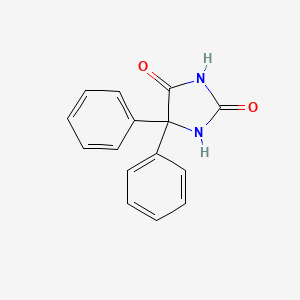

Phenytoin can be synthesized from benzil and urea . The reaction proceeds via intramolecular cyclization to form an intermediate heterocyclic pinacol, which on acidification yields hydantoin (phenytoin) as a result of a 1,2-diphenyl shift in pinacol rearrangement reaction . A highly efficient heterogeneous method for the synthesis of phenytoin from benzil and urea has been established by using modified CaO as a solid basic catalyst .Molecular Structure Analysis

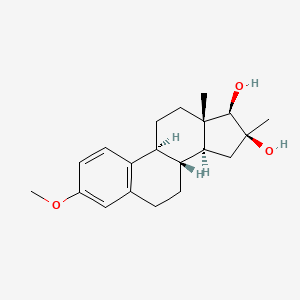

The structure of phenytoin has two phenyl rings at the C5 position of the hydantoin molecule . These rings seem to be responsible for its activity as a non-sedative anticonvulsant .Chemical Reactions Analysis

Mechanochemistry has been applied to the mechanosynthesis of phenytoin, enabling the observation, isolation, and characterization of key molecular-migration intermediates involved in the single-step transformation of benzil, urea, and KOH into phenytoin .Physical And Chemical Properties Analysis

Phenytoin is a substance with a certain percentage composition . More detailed physical and chemical properties can be found in the Safety Data Sheet provided by the European Directorate for the Quality of Medicines & Healthcare .Applications De Recherche Scientifique

Pharmacogenetics and Dosing

Phenytoin's effectiveness and safety are influenced by genetic variations, particularly in genes encoding for cytochrome P450 (CYP)2C9 and the human leukocyte antigen HLA‐B*15:02. These genetic factors are associated with interpatient variability in drug metabolism and an increased risk of severe cutaneous adverse reactions, respectively. Guidelines for phenytoin dosing based on CYP2C9 and/or HLA‐B genotypes have been developed to optimize therapeutic outcomes and minimize adverse effects (Karnes et al., 2020).

Neurological Applications

Beyond seizure control, phenytoin has been explored for its potential in improving cognitive and functional outcomes after neurological insults, such as subarachnoid hemorrhage. Studies indicate that phenytoin exposure may affect neurologic and cognitive recovery in this context, suggesting a complex interplay between therapeutic and adverse effects of the drug on brain function (Naidech et al., 2005).

Wound Healing

Interestingly, phenytoin has been identified for its wound healing properties. Research has focused on developing novel drug delivery systems, such as electrospun nanoparticles-in-nanofibers, to enhance phenytoin's therapeutic efficacy in wound care. These advanced materials aim to provide controlled drug release, improve epithelialization, collagen deposition, and promote granulation, demonstrating the drug's versatility beyond its antiepileptic role (Ali et al., 2016).

Cardiovascular Safety

The cardiovascular safety profile of phenytoin, particularly with intravenous administration, has been a subject of investigation. While there is concern regarding adverse cardiovascular effects, studies suggest that when administered within recommended infusion rates and dosages, phenytoin's cardiovascular risks are minimal. This highlights the importance of adhering to clinical guidelines to mitigate potential risks (Guldiken et al., 2015).

Genotoxicity

Research on phenytoin's genotoxic effects has provided insights into its potential to cause genetic damage. Studies involving the analysis of sister chromatid exchanges in epileptic patients treated with phenytoin suggest that the drug may possess genotoxic properties. However, the clinical significance of these findings and their impact on long-term drug safety remains to be fully elucidated (Kaul & Goyle, 1999).

Mécanisme D'action

Target of Action

Phenytoin, a hydantoin derivative, is primarily targeted at voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them an effective target for anticonvulsant drugs like phenytoin .

Mode of Action

Phenytoin exerts its anticonvulsant effects by stabilizing the inactivated state of the sodium channels, thereby inhibiting the positive feedback loop that results in neuronal propagation of high-frequency action potentials . This effectively blocks the sustained high-frequency repetitive firing of action potentials .

Biochemical Pathways

Phenytoin’s action on sodium channels affects the excitability of neurons, altering the biochemical pathways involved in the transmission of electrical signals in the brain .

Pharmacokinetics

Phenytoin follows nonlinear (or zero-order) kinetics at therapeutic concentrations, meaning that small changes in dose can lead to disproportionately large changes in blood concentration . It has a bioavailability of 70-100% when taken orally, and is highly bound to plasma proteins . The drug is primarily metabolized in the liver to several inactive hydroxylated metabolites, which are then mostly excreted in the urine .

Result of Action

The molecular and cellular effects of phenytoin’s action result in a decrease in the excitability of neurons, reducing the likelihood of seizure activity . This is achieved by blocking the propagation of excessive electrical discharges in the brain, thereby preventing the spread of seizure activity from an epileptic focus to other areas of the brain .

Action Environment

The action of phenytoin can be influenced by various environmental factors. For instance, conditions that reduce the amount of serum albumin, such as hepatic failure and the nephrotic syndrome, can decrease plasma protein binding and increase the volume of distribution . Additionally, the metabolism of phenytoin can be altered in conditions such as hepatic cirrhosis or during the administration of concomitant drugs .

Safety and Hazards

Orientations Futures

Phenytoin has been explored in various forms of epilepsy since its discovery, but it was also evaluated for safety and efficacy in a great number of different disorders, from bipolar disorders to cancer, wound healing, and retina protection . More research can be done on alternate sampling matrices such as saliva and dried blood spot . These matrices would make therapeutic drug monitoring and clinical toxicology more convenient and easy to do .

Propriétés

IUPAC Name |

5,5-diphenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOFVDLJLONNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Record name | PHENYTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | phenytoin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phenytoin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020541 | |

| Record name | 5,5-Diphenylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenytoin appears as fine white or almost white crystalline powder. Odorless or almost odorless. Tasteless. (NTP, 1992), Solid | |

| Record name | PHENYTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 66 °F (NTP, 1992), Insoluble in cold water, One gram dissolves in about 60 ml alcohol, about 30 ml acetone. Soluble in alkali hydroxides., Soluble in acetic acid; slightly soluble in ethyl ether, benzene, chloroform, In water, 32 mg/L at 22 °C, 7.11e-02 g/L | |

| Record name | SID11532994 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENYTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Although phenytoin first appeared in the literature in 1946, it has taken decades for the mechanism of action to be more specifically elucidated. Although several scientists were convinced that phenytoin altered sodium permeability, it wasn’t until the 1980’s that this phenomenon was linked to voltage-gated sodium channels. Phenytoin is often described as a non-specific sodium channel blocker and targets almost all voltage-gated sodium channel subtypes. More specifically, phenytoin prevents seizures by inhibiting the positive feedback loop that results in neuronal propagation of high frequency action potentials., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. In neurons, phenytoin decreases sodium and calcium ion influx by prolonging channel inactivation time during generation of nerve impulses. Phenytoin blocks the voltage-dependant sodium channels of neurons and inhibits the calcium flux across neuronal membranes, thus helping to stabilize neurons. It also decreases synaptic transmission, and decreases post-tetanic potentiation at the synapse. Phenytoin enhances the sodium ATPase activity of neurons and/or glial cells. It also influences second messenger systems by inhibiting calcium-calmodulin protein phosphorylation and possibly altering cyclic nucleotide production or metabolism., Phenytoin may act to normalize influx of sodium and calcium to cardiac Purkinje fibers. Abnormal ventricular automaticity and membrane responsiveness are decreased. Also, phenytoin shortens the refractory period, and therefore shortens the QT interval and the duration of the action potential., Exact mechanism is unknown. Phenytoin may act in the CNS to decrease synaptic transmission or to decrease summation of temporal stimulation leading to neuronal discharge (antikindling). Phenytoin raises the threshold of facial pain and shortens the duration of attacks by diminishing self-maintenance of excitation and repetitive firing., Phenytoin's mechanisms of action as a muscle relaxant is thought to be similar to its anticonvulsant action. In movement disorders, the membrane stabilizing effect reduces abnormal sustained repetitive firing and potentiation of nerve and muscle cells., A number of studies suggest that keratinocyte growth factor (KGF) plays a major part in reepithelialization after injury, via binding to the specific KGF receptor (KGFR). Several pharmacological agents, including the anti-epileptic drug phenytoin (PHT), have been widely used clinically to promote wound healing. Although the mechanism of action of PHT in this process is still not well understood, it is possible that the activity of PHT in wound healing is mediated via KGF and the KGFR. In the present study, using the enzyme-linked immunosorbant assay and flow cytometry we have shown that PHT increases KGF secretion and KGFR expression by more than 150% in gingival fibroblasts and epithelial cells, respectively. Moreover, semi-quantitative reverse transcriptase-polymerase chain reaction analysis showed that PHT also markedly increased both KGF and KGFR gene transcription by these cells. | |

| Record name | Phenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Phenytoin | |

Color/Form |

Needles (alcohol), White powder | |

CAS RN |

57-41-0, 630-93-3 | |

| Record name | PHENYTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenytoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenytoin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenytoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Diphenylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenytoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenytoin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6158TKW0C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

563 to 568 °F (NTP, 1992), 295-298 °C, 286 °C | |

| Record name | PHENYTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does phenytoin exert its anticonvulsant effect?

A1: Phenytoin primarily acts by stabilizing neuronal membranes and reducing neuronal hyperexcitability. It does this by blocking voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons [, , ]. This effectively raises the seizure threshold and reduces the spread of seizure activity. While an early hypothesis suggested a link between phenytoin's anticonvulsant effect and increased spontaneous firing of cerebellar Purkinje cells, a study on frogs failed to support this theory [].

Q2: Does phenytoin influence calcium signaling pathways?

A2: Yes, research suggests that phenytoin can influence calcium signaling pathways. A study on PC12 pheochromocytoma cells demonstrated that phenytoin inhibits voltage-gated calcium flux, similar to classical calcium channel antagonists, but through a distinct mechanism []. This effect on calcium channels could contribute to its anticonvulsant and other pharmacological properties. Another study demonstrated that phenytoin may inhibit calcium-mediated phenomena, particularly the inositol cycle, in cerebral ischemia, potentially contributing to its neuroprotective effects [].

Q3: What is the molecular formula and weight of phenytoin?

A3: The molecular formula of phenytoin is C15H12N2O2, and its molecular weight is 252.27 g/mol.

Q4: Are there any prodrugs of phenytoin, and how do they differ in their properties?

A5: Yes, several prodrugs of phenytoin have been developed, aiming to improve its water solubility and bioavailability [, ]. One notable example is fosphenytoin, a water-soluble phosphate ester prodrug that is converted to phenytoin in vivo [, , ]. Fosphenytoin offers advantages for parenteral administration due to its enhanced solubility, reducing the risk of precipitation and tissue irritation associated with intravenous phenytoin [, ].

Q5: What factors can affect the stability of phenytoin formulations?

A6: Phenytoin can degrade under certain conditions, particularly in the presence of acidic pH []. To improve its stability, formulations often utilize strategies like pH adjustment and complexation with cyclodextrins, such as (SBE)7m-beta-CD []. These approaches enhance solubility and prevent precipitation, leading to a longer shelf life for fosphenytoin formulations [].

Q6: Describe the absorption of phenytoin.

A7: Phenytoin exhibits variable and unpredictable absorption when administered orally, potentially influenced by factors like food intake, formulation, and individual patient characteristics [, ].

Q7: How is phenytoin metabolized in the body?

A8: Phenytoin is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9, into its major inactive metabolite, 5-(para-hydroxyphenyl)-5-phenylhydantoin (HPPH) [, , , , ].

Q8: What are the routes of elimination for phenytoin and its metabolites?

A9: Phenytoin and its metabolites are primarily eliminated through urine, with a small portion excreted in bile [, ]. The extent of urinary excretion of HPPH, both conjugated and unconjugated forms, can vary among individuals, and autoinduction of phenytoin metabolism may influence the proportion of the dose excreted as HPPH [].

Q9: How does hypoalbuminemia affect phenytoin levels?

A10: Phenytoin is highly protein-bound, primarily to albumin [, , ]. In conditions like hypoalbuminemia, common in critically ill patients, the free fraction of phenytoin increases, potentially leading to toxicity even with total phenytoin concentrations within the therapeutic range [, , ].

Q10: Is there a difference between total and free phenytoin levels, and how do they relate to toxicity?

A11: Yes, total phenytoin levels reflect both protein-bound and unbound (free) drug, while free phenytoin levels represent the pharmacologically active fraction [, , ]. While total phenytoin levels are commonly measured, they may not accurately reflect the free drug concentration, especially in patients with altered protein binding [, , ]. Free phenytoin levels are a better indicator of potential toxicity [, , ].

Q11: How do phenytoin's pharmacokinetics change during pregnancy and in newborns?

A12: Phenytoin readily crosses the placenta, potentially affecting fetal development and leading to neonatal complications []. Studies on newborn infants of epileptic mothers treated with phenytoin during pregnancy show that the drug's kinetics can vary significantly in newborns, with different elimination patterns observed []. Additionally, the plasma concentration of unconjugated HPPH, a major phenytoin metabolite, tends to remain relatively stable in newborns during the first few days of life [].

Q12: What is the significance of phenytoin's narrow therapeutic index?

A13: Phenytoin has a narrow therapeutic index, meaning that the therapeutic range for effective seizure control is close to the concentration that can cause toxicity [, , ]. This necessitates careful dosage adjustments and therapeutic drug monitoring to ensure efficacy and minimize adverse effects.

Q13: What mechanisms contribute to phenytoin resistance in epilepsy?

A14: While the exact mechanisms of phenytoin resistance are not fully understood, research suggests that overexpression of P-glycoprotein (P-gp), a drug efflux transporter, in the brain might play a role []. P-gp can pump phenytoin out of brain cells, reducing its intracellular concentration and potentially diminishing its anticonvulsant effect [].

Q14: Do genetic variations in P-glycoprotein affect phenytoin's effectiveness?

A15: Studies investigating the impact of two common single nucleotide polymorphisms (SNPs) in the P-gp gene (2677G>T and 3435C>T) on phenytoin pharmacokinetics have shown that individuals with the T/T2677T/T3435 haplotype might have slightly higher bioavailability of phenytoin compared to those with the G/G2677C/C3435 haplotype []. While these SNPs didn't significantly affect overall drug exposure (AUC) or peak concentration (Cmax), they may influence the time to reach peak concentration, potentially influencing the drug's effectiveness in refractory epilepsy patients [].

Q15: What are some common adverse effects associated with phenytoin?

A16: Phenytoin is known to have a wide range of potential adverse effects, including those affecting the central nervous system (e.g., dizziness, ataxia, nystagmus), gastrointestinal system (e.g., nausea, vomiting), skin (e.g., rash, gingival hyperplasia), and blood cells (e.g., thrombocytopenia, leukopenia) [, , , , , , ].

Q16: Are there any reported cases of phenytoin-induced hypersensitivity reactions in newborns?

A17: While rare, phenytoin-induced hypersensitivity reactions have been reported in neonates []. These reactions can manifest as skin rashes and, if severe, may lead to life-threatening complications. Strict clinical monitoring, especially in vulnerable populations like newborns, is crucial to promptly identify and manage such reactions [].

Q17: Can phenytoin overdose lead to serious cardiac complications?

A18: Yes, both intravenous and oral phenytoin overdose can lead to severe cardiac adverse effects []. A case report highlighted a patient with chronic oral phenytoin overdose who developed life-threatening junctional bradycardia requiring pacemaker implantation []. This emphasizes the need for careful monitoring of phenytoin levels and awareness of potential toxicity, even with oral administration.

Q18: Does phenytoin interact with other drugs?

A19: Yes, phenytoin is known to interact with numerous drugs due to its effects on cytochrome P450 enzymes and protein binding. It can both induce and inhibit the metabolism of other drugs, leading to either increased or decreased serum concentrations of the co-administered medications [, , , ].

Q19: How does phenytoin affect lipid metabolism and cardiovascular risk factors?

A20: Studies on young Indian adults with epilepsy indicated that long-term phenytoin treatment could exacerbate dyslipidemia, particularly by increasing LDL-cholesterol and decreasing HDL-cholesterol []. Additionally, phenytoin was associated with increased body mass index, suggesting a potential impact on metabolic health and cardiovascular risk factors [].

Q20: What strategies are employed to improve the solubility of phenytoin?

A21: Phenytoin's limited water solubility poses challenges for formulation and administration. Prodrug strategies, such as the development of fosphenytoin, utilize phosphate esterification to enhance water solubility, making it more suitable for parenteral administration [, , ]. Additionally, complexation with cyclodextrins like (SBE)7m-beta-CD has been explored to improve phenytoin's solubility and stability in formulations, potentially enhancing its bioavailability [].

Q21: How does phenytoin interact with drug transporters?

A22: Phenytoin is a substrate of P-glycoprotein (P-gp), an efflux transporter expressed in various tissues, including the intestine, liver, and brain []. P-gp can limit the absorption and distribution of phenytoin by pumping it out of cells, potentially affecting its bioavailability and efficacy, especially in the central nervous system [].

Q22: Are there alternative antiepileptic drugs to phenytoin?

A23: Yes, several alternative antiepileptic drugs are available, each with its own mechanism of action, efficacy, and safety profile [, , ]. Common alternatives include carbamazepine, valproic acid, levetiracetam, gabapentin, and lamotrigine [, , ]. The choice of antiepileptic drug depends on factors like seizure type, patient characteristics, potential drug interactions, and individual response to treatment [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.